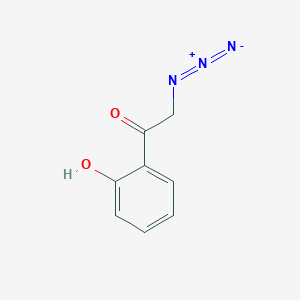

2-Azido-1-(2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXQHEJFDFXVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398564 | |

| Record name | 2-azido-1-(2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67139-49-5 | |

| Record name | NSC405251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azido-1-(2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust synthetic route to 2-Azido-1-(2-hydroxyphenyl)ethanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the selective alpha-chlorination of 2'-hydroxyacetophenone, followed by nucleophilic substitution with sodium azide. Detailed experimental protocols, quantitative data from analogous reactions, and predicted characterization data for the target compound are provided to facilitate its preparation and identification.

Executive Summary

The synthesis of this compound is achieved through a reliable two-step pathway. The initial step involves the alpha-chlorination of 1-(2-hydroxyphenyl)ethanone to yield the key intermediate, 2-chloro-1-(2-hydroxyphenyl)ethanone. Subsequently, this intermediate undergoes a nucleophilic substitution reaction with sodium azide to afford the final product. This guide offers detailed methodologies for each step, drawing upon established and analogous chemical transformations to ensure a high probability of success.

Synthetic Pathway Overview

The overall synthetic scheme is illustrated below. The process begins with the commercially available 2'-hydroxyacetophenone and proceeds through a chlorinated intermediate to the final azido product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-chloro-1-(2-hydroxyphenyl)ethanone

The first step is the selective chlorination of the alpha-carbon of 1-(2-hydroxyphenyl)ethanone. A critical consideration in this step is the presence of the unprotected phenolic hydroxyl group, which can potentially react with the chlorinating agent. However, literature on analogous reactions suggests that selective alpha-chlorination can be achieved.

Experimental Protocol:

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, which has been reported with high yield[1]. The use of toluene as a solvent is suggested by patent literature to minimize side reactions, such as dichlorination and reaction with the solvent itself, when using sulfuryl chloride with hydroxyacetophenones[2][3].

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in anhydrous toluene.

-

Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq.) in anhydrous toluene dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-1-(2-hydroxyphenyl)ethanone.

Quantitative Data (Analogous Reaction):

The following table summarizes the quantitative data for the synthesis of the closely related 2-chloro-1-(3-hydroxyphenyl)ethanone[1].

| Parameter | Value |

| Starting Material | 3-hydroxyacetophenone |

| Chlorinating Agent | Sulfuryl chloride |

| Solvent | Methanol, Ethyl acetate/Dichloromethane |

| Yield | 95% |

Step 2: Synthesis of this compound

The second step involves the conversion of the alpha-chloro ketone to the corresponding alpha-azido ketone via a nucleophilic substitution reaction with sodium azide. This is a standard and efficient transformation.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of similar α-azido ketones.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile. Add sodium azide (1.5 - 3.0 eq.).

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction can be gently heated if the conversion is slow, but care should be taken as azido compounds can be thermally unstable.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (Analogous Reaction):

The table below presents data from the synthesis of a similar compound, 2-azido-1-(4-methylphenyl)ethanone.

| Parameter | Value |

| Starting Material | 2-bromo-1-(4-methylphenyl)ethanone |

| Azidating Agent | Sodium azide |

| Solvent | Acetonitrile |

| Yield | 70% |

Characterization of this compound

As of the writing of this guide, detailed experimental characterization data for this compound is not widely available in the literature. The following table provides predicted and expected analytical data based on its chemical structure and data from analogous compounds.

| Analysis | Expected Results |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| ¹H NMR | Aromatic protons (multiplets), CH₂ protons adjacent to azide and carbonyl (singlet), and a phenolic OH proton (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, and the carbon bearing the azide group. |

| IR Spectroscopy | A strong, sharp absorption band for the azide (N₃) stretching vibration is expected around 2100 cm⁻¹[4]. A carbonyl (C=O) stretch and a broad O-H stretch from the phenol will also be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. By providing detailed, adaptable experimental protocols and summarizing relevant quantitative data, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The logical workflow and clear data presentation are intended to streamline the synthetic process and aid in the successful preparation and characterization of this important chemical intermediate.

References

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 3. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Azido-1-(2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Azido-1-(2-hydroxyphenyl)ethanone is limited in publicly available literature. This guide has been compiled based on the well-documented properties of its precursor, 2-hydroxyacetophenone, and analogous α-azido ketones. The information presented herein, particularly regarding the physicochemical properties and biological activity of the title compound, is largely inferred and should be confirmed through experimental validation.

Introduction

This compound is an organic molecule of interest in synthetic chemistry and drug discovery. As an α-azido ketone, it serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1][2][3] The presence of both a reactive azide group and a phenolic hydroxyl group suggests potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Hydroxyacetophenone and Related Compounds

| Property | 2-Hydroxyacetophenone (Precursor) | 2-Azido-1-(2-nitrophenyl)ethanone (Analogue) | 2-Azido-1-(4-methoxyphenyl)ethanone (Analogue) |

| CAS Number | 118-93-4[4][5] | 35947-93-4[6] | Not specified |

| Molecular Formula | C₈H₈O₂[4][7] | C₈H₆N₄O₃[6] | C₉H₉N₃O₂[8] |

| Molecular Weight | 136.15 g/mol [4][7] | 206.16 g/mol [6] | 191.19 g/mol [8] |

| Appearance | Not specified | Solid[6] | Solid[8] |

| Melting Point | 4-6 °C[9] | 61-63 °C[6] | Not specified |

| Boiling Point | 213 °C at 717 mmHg[10] | Not specified | Not specified |

| Solubility | Soluble in alcohol. Water solubility: 7571 mg/L at 25 °C (estimated)[10] | Not specified | Not specified |

| Density | 1.131 g/mL[9] | Not specified | Not specified |

Based on these related compounds, this compound is predicted to be a solid at room temperature with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its solubility is expected to be moderate in polar organic solvents.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 2-hydroxyacetophenone: α-bromination followed by nucleophilic substitution with an azide salt.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq.) in acetonitrile.

-

To the stirred solution, add N-bromosuccinimide (1.4 eq.) and a catalytic amount of p-toluenesulfonic acid (1.5 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile in a round-bottom flask with a magnetic stirrer.

-

Carefully add sodium azide (3.0 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, quench the reaction by adding ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the presence of the azide functional group is significant. Organic azides are known to exhibit a range of biological effects, and their incorporation into molecules can modulate cytotoxicity.[11][12][13] The azide group can also participate in bioorthogonal "click" chemistry reactions, making it a valuable tool for chemical biology applications.

α-Azido ketones are valuable precursors for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles, which have shown a wide array of pharmacological activities such as anti-HIV, antitumor, and antibacterial properties.[1]

Potential Research Workflow

Caption: A potential workflow for the investigation of this compound.

Conclusion

This compound represents a molecule with significant synthetic potential, primarily as a building block for more complex, biologically active heterocyclic compounds. Although direct experimental data on its properties and activity are scarce, this guide provides a solid foundation for researchers by outlining its inferred characteristics and a detailed, plausible synthetic route. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological profile of this compound and its derivatives, which could pave the way for new discoveries in medicinal chemistry and drug development.

References

- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-azido-1-(2-nitrophenyl)ethanone|lookchem [lookchem.com]

- 7. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 8. 2-azido-1-(4-methoxy-phenyl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]

- 11. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Core Mechanism of Action of 2-Azido-1-(2-hydroxyphenyl)ethanone

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Azido-1-(2-hydroxyphenyl)ethanone. To date, no detailed studies elucidating its biological activities, associated signaling pathways, or quantitative efficacy have been published.

While direct information on the target molecule is unavailable, research on structurally related hydroxyacetophenone derivatives provides insights into the potential pharmacological activities of this class of compounds. This guide summarizes the known biological effects of these related molecules to offer a potential framework for future investigation into the activities of this compound.

Antimicrobial and Antifungal Activities of Hydroxyacetophenone Derivatives

Derivatives of the core 2-hydroxyacetophenone structure have demonstrated notable antimicrobial and antifungal properties. These findings suggest that this compound could be explored for similar applications.

A study on 1-(2,4-dihydroxyphenyl) ethanone derivatives showed their potential as antifungal agents against a panel of five phytopathogenic fungi.[1] Two compounds, in particular, exhibited broad-spectrum inhibition of mycelial growth with IC50 values ranging from 16 to 36 µg/mL.[1] The structure-activity relationship analysis indicated that an α,β-unsaturated ketone moiety was crucial for their fungicidal action.[1]

Furthermore, other synthesized hydroxyacetophenone derivatives have been reported to possess good antibacterial activity, although their antifungal effects were limited.[2] Azo-flavones and azo-flavanones derived from o-hydroxyacetophenone have also been synthesized and evaluated for their antimicrobial properties, with some showing significant effects against gram-negative bacteria.[3]

Cytotoxic and Cell Cycle Arrest Properties

A derivative of 2-hydroxyacetophenone, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been investigated for its cytotoxic effects on human colon adenocarcinoma cells (HT-29).[4] This compound was found to induce cell cycle arrest in the G1/G0 phase, suggesting a potential role as an anticancer agent.[4]

Enzyme Inhibition

Bis-Schiff bases derived from 2,4-dihydroxyacetophenone have been synthesized and identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[5] Several of these compounds displayed excellent inhibitory activity, with some exceeding the potency of the standard inhibitor, suramin.[5] This highlights the potential for hydroxyacetophenone derivatives to act as modulators of key enzymatic pathways.

Summary and Future Directions

The existing body of research on hydroxyacetophenone derivatives points towards a range of potential biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibiting properties. However, it is crucial to emphasize that these are properties of related molecules and not of this compound itself.

The presence of the azido group in this compound introduces a chemical functionality that could significantly alter its biological profile compared to the derivatives discussed. The azido group can participate in various chemical reactions, including "click chemistry" (cycloadditions), and can be reduced to an amino group, potentially leading to a different spectrum of biological targets and mechanisms of action.

References

- 1. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Computational Chemistry Whitepaper

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical document outlines a comprehensive theoretical framework for the in-depth computational analysis of 2-Azido-1-(2-hydroxyphenyl)ethanone. As of the date of this publication, dedicated theoretical and computational studies on this specific molecule are not available in the peer-reviewed literature. Consequently, this whitepaper serves as a proactive guide, detailing the requisite computational protocols, expected data outputs, and visualization of workflows necessary to thoroughly characterize the molecule's structural, electronic, and thermodynamic properties. The methodologies presented herein are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), and are designed to provide a foundational dataset for future research and development, particularly in the context of medicinal chemistry and materials science where azido-phenylethanone derivatives are of growing interest.

Introduction and Rationale

This compound is a molecule of significant interest due to its potential applications as a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of numerous pharmacologically active agents. The presence of the azido group, the carbonyl function, and the hydroxylated phenyl ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions. A thorough understanding of its molecular properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity.

This document proposes a comprehensive theoretical study to elucidate these properties. The data generated from such a study would be invaluable for:

-

Rational Drug Design: Understanding the molecule's shape, charge distribution, and reactive sites to inform the design of novel derivatives with enhanced biological activity.

-

Reaction Mechanism Elucidation: Predicting the course of chemical reactions involving this molecule, such as cycloadditions or reductions.

-

Spectroscopic Characterization: Aiding in the interpretation of experimental spectroscopic data (e.g., IR, Raman, UV-Vis).

Proposed Computational Methodology

The recommended approach for the theoretical study of this compound is based on Density Functional Theory (DFT), a robust and widely used method for its excellent balance of computational cost and accuracy.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Computational Protocol

-

Geometry Optimization: The molecular geometry of this compound will be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms. A frequency calculation will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Vibrational Analysis: The harmonic vibrational frequencies will be calculated at the same level of theory as the geometry optimization. The results will be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor may be applied to the calculated frequencies to better match experimental data, if available.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will be determined to assess the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule. This provides insights into its intermolecular interaction patterns.

-

Mulliken Atomic Charges: The charge distribution on each atom will be calculated using Mulliken population analysis to understand the local electronic environment within the molecule.

-

-

Thermodynamic Properties: Standard thermodynamic parameters, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, will be calculated at 298.15 K and 1 atm.

Predicted Data Presentation

The quantitative results from the proposed computational study would be organized into the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | [value] |

| C2-O1 | [value] | |

| C2-C3 | [value] | |

| C3-N1 | [value] | |

| N1-N2 | [value] | |

| N2-N3 | [value] | |

| C1-C6 | [value] | |

| C6-O2 | [value] | |

| Bond Angles | O1=C2-C1 | [value] |

| O1=C2-C3 | [value] | |

| C2-C3-N1 | [value] | |

| C3-N1-N2 | [value] | |

| N1-N2-N3 | [value] | |

| Dihedral Angle | O1=C2-C1-C6 | [value] |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹, scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch | [value] | [value] | [value] |

| C-H (aromatic) stretch | [value] | [value] | [value] |

| C=O stretch | [value] | [value] | [value] |

| N₃ asymmetric stretch | [value] | [value] | [value] |

| N₃ symmetric stretch | [value] | [value] | [value] |

| C-N stretch | [value] | [value] | [value] |

| C-C (aromatic) stretch | [value] | [value] | [value] |

Table 3: Electronic and Quantum Chemical Parameters

| Parameter | Value (unit) |

| HOMO Energy | [value] eV |

| LUMO Energy | [value] eV |

| HOMO-LUMO Energy Gap (ΔE) | [value] eV |

| Ionization Potential (I) | [value] eV |

| Electron Affinity (A) | [value] eV |

| Electronegativity (χ) | [value] |

| Chemical Hardness (η) | [value] |

| Chemical Softness (S) | [value] |

| Electrophilicity Index (ω) | [value] |

| Dipole Moment | [value] D |

Table 4: Calculated Thermodynamic Properties

| Property | Value |

| Zero-point vibrational energy | [value] kcal/mol |

| Enthalpy (H) | [value] Hartree |

| Gibbs Free Energy (G) | [value] Hartree |

| Entropy (S) | [value] cal/mol·K |

Visualization of Molecular Structure and Workflow

Visual representations are critical for understanding complex molecular data and computational processes. The following diagrams are generated using the DOT language to illustrate the molecular structure and the proposed workflow.

discovery and history of 2-Azido-1-(2-hydroxyphenyl)ethanone

An In-depth Technical Guide to 2-Azido-1-(2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of this compound, a potentially valuable but not extensively documented organic compound. Due to the absence of direct literature on its discovery and history, this document focuses on a proposed synthetic pathway, detailed experimental protocols derived from analogous compounds, and a summary of its expected chemical properties. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding and practical approach to the synthesis and study of this molecule.

Introduction and Historical Context

While a specific history for the discovery of this compound is not present in the scientific literature, its structural components and the reactions used for its synthesis have a rich history. The core structure, 2'-hydroxyacetophenone, is a well-known organic compound, and its synthesis via the Fries rearrangement, first reported in 1908, is a classic named reaction in organic chemistry. The introduction of the azide functional group via nucleophilic substitution of an α-haloketone is also a fundamental and widely used transformation in synthetic organic chemistry, with roots in the late 19th and early 20th centuries.

The interest in α-azido ketones stems from their versatility as synthetic intermediates. They are precursors to a variety of nitrogen-containing heterocycles, such as triazoles, and can undergo various transformations, including the Schmidt rearrangement and reduction to amino ketones. The presence of the ortho-hydroxyl group in the target molecule adds another layer of functionality, allowing for potential intramolecular reactions and the formation of chelates with metal ions.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2'-hydroxyacetophenone. The proposed synthetic workflow is as follows:

-

α-Bromination of 2'-Hydroxyacetophenone: The first step involves the selective bromination of the methyl group of 2'-hydroxyacetophenone to yield 2-bromo-1-(2-hydroxyphenyl)ethanone.

-

Azidation of 2-Bromo-1-(2-hydroxyphenyl)ethanone: The second step is the nucleophilic substitution of the bromine atom with an azide group by reacting the α-bromoketone with sodium azide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar compounds.

Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

This protocol is adapted from a general procedure for the bromination of 2'-hydroxyacetophenone.[1]

Materials:

-

2'-Hydroxyacetophenone

-

Potassium bromide (KBr)

-

30% Hydrogen peroxide (H₂O₂)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (10 mmol).

-

Dissolve potassium bromide (40 mmol) in 20 mL of deionized water and add it to the flask. Stir the mixture at room temperature.

-

Slowly add 30% hydrogen peroxide (4 mmol) to the reaction mixture.

-

Add a catalytic amount of a Vanadium(V) complex (e.g., 0.01 mmol) followed by 70% perchloric acid (4 mmol).

-

Cool the reaction mixture to 0°C and stir for 10 minutes.

-

Allow the mixture to warm to room temperature and continue stirring.

-

Add an additional 4 mmol of 70% perchloric acid every 10 minutes for a total of three additions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-azido-1-(4-methylphenyl)ethanone.[2]

Materials:

-

2-Bromo-1-(2-hydroxyphenyl)ethanone

-

Sodium azide (NaN₃)

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv.) in acetonitrile in a round-bottomed flask.

-

Cool the reaction mixture to room temperature.

-

Add sodium azide (3.0 equiv.) to the stirred mixture.

-

Continue stirring the reaction mixture for 2 to 3 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

To quench the reaction, add ice-cold water.

-

Extract the product with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate it under vacuum to obtain the crude product.

-

Purify the crude product by flash silica gel chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the final product.

Caption: Detailed experimental workflow for the synthesis of the target compound.

Physicochemical and Spectral Data

| Property | 2'-Hydroxyacetophenone | This compound (Expected) |

| Molecular Formula | C₈H₈O₂ | C₈H₇N₃O₂ |

| Molecular Weight | 136.15 g/mol [3] | 177.16 g/mol |

| Appearance | Pale yellow liquid | Likely a solid |

| Melting Point | 4-6 °C | Not available |

| Boiling Point | 213 °C | Not available |

| Key IR Absorptions | ~3000-3400 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O) | ~3000-3400 cm⁻¹ (O-H), ~2100 cm⁻¹ (N₃) , ~1650 cm⁻¹ (C=O) |

| ¹H NMR (Expected) | - | Aromatic protons, a singlet for the -CH₂- group adjacent to the azide, and a broad singlet for the phenolic -OH. |

| ¹³C NMR (Expected) | - | Carbonyl carbon, aromatic carbons, and a carbon attached to the azide group. |

| Mass Spectrometry | m/z 136 (M⁺), 121 (M-CH₃)[3] | Expected molecular ion peak and fragmentation patterns corresponding to the loss of N₂ and other fragments. |

Potential Applications and Future Research

Given the functionalities present in this compound, it holds potential in several areas of chemical research:

-

Heterocyclic Synthesis: The α-azido ketone moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as 1,2,3-triazoles through "click" chemistry.

-

Medicinal Chemistry: The 2-hydroxyphenyl ethanone scaffold is found in some biologically active molecules. The introduction of an azide group provides a handle for further functionalization or for use in bioorthogonal chemistry.

-

Photoreactive Probes: Azido compounds can be photolabile. This property could be explored for the development of photoaffinity labels or caged compounds.

Future research should focus on the successful synthesis and full characterization of this compound. Investigating its reactivity, exploring its utility in the synthesis of novel heterocyclic systems, and evaluating its potential biological activity would be valuable next steps.

Conclusion

While the are not documented, a viable synthetic route can be proposed based on well-established chemical transformations. This technical guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to synthesize and characterize this compound. The versatile chemical functionalities of the target molecule suggest that it could be a valuable building block in organic synthesis and medicinal chemistry, warranting further investigation.

References

Uncharted Territory: The Biological Activity of 2-Azido-1-(2-hydroxyphenyl)ethanone Remains Undiscovered

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activities of 2-Azido-1-(2-hydroxyphenyl)ethanone. Despite its structural similarity to compounds with known pharmacological effects, this particular molecule has not been the subject of published biological investigation. Therefore, a detailed technical guide on its bioactivity, including quantitative data, experimental protocols, and pathway analyses, cannot be constructed at this time.

While direct data on this compound is absent, the broader family of hydroxyacetophenones, to which it belongs, has been a fertile ground for the discovery of various biological activities. This suggests that this compound could be a candidate for future research.

For instance, various derivatives of 2'-hydroxyacetophenone have demonstrated a range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and even cytotoxic effects against cancer cell lines. The core 2-hydroxyphenyl ethanone scaffold is a recurring motif in compounds that exhibit these activities.

Furthermore, related structures such as 2'-hydroxychalcones, which share the 2-hydroxyphenyl ketone moiety, have been investigated for their potential as acetylcholinesterase inhibitors and antioxidants.[1][2] Other research has explored hydroxyacetophenone-tetrazole hybrids for their antimicrobial properties.[3]

The absence of data on this compound presents an opportunity for novel research. Future investigations could explore its potential in several areas, including but not limited to:

-

Antimicrobial Activity: Given the known antimicrobial effects of other hydroxyacetophenone derivatives.

-

Enzyme Inhibition: The structural features might lend themselves to interactions with various enzymatic targets.

-

Cytotoxicity: The azido group could potentially be leveraged for pro-drug strategies or targeted therapies.

To initiate the biological evaluation of this compound, a general workflow could be proposed.

Proposed workflow for the biological evaluation of this compound.

Until such studies are conducted and their results published, the biological activity of this compound remains a matter of speculation. Researchers and drug development professionals are encouraged to consider this compound as a potential starting point for new discovery programs.

References

- 1. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Solubility of 2-Azido-1-(2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Azido-1-(2-hydroxyphenyl)ethanone. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines a generalized experimental protocol for determining its solubility in various solvents. Furthermore, it presents available solubility information for the closely related parent compound, 2'-Hydroxyacetophenone, to offer a preliminary estimation of its solubility profile.

I. Introduction to this compound

This compound is an organic compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. Its structure, featuring an azide group and a hydroxyphenyl moiety, suggests a moderate polarity that will influence its solubility in different solvent systems. Understanding its solubility is a critical first step in its application for synthesis, purification, and formulation in drug discovery processes.

II. Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl (-OH) and azide (-N3) groups suggests potential solubility in polar protic and aprotic solvents. The aromatic phenyl ring and the ethanone backbone introduce nonpolar characteristics, which may allow for some solubility in less polar organic solvents.

III. General Experimental Protocol for Solubility Determination

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents:

-

Water (polar protic)

-

Ethanol (polar protic)

-

Methanol (polar protic)

-

Acetone (polar aprotic)

-

Dimethyl sulfoxide (DMSO) (polar aprotic)

-

N,N-Dimethylformamide (DMF) (polar aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Qualitative Solubility Assessment:

-

Add approximately 10 mg of this compound to a small test tube.[2]

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Equilibrium Solubility Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a syringe filter compatible with the solvent.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility.

IV. Solubility Data of 2'-Hydroxyacetophenone (Parent Compound)

While not the target compound, solubility data for 2'-Hydroxyacetophenone (1-(2-hydroxyphenyl)ethanone) can provide a useful, albeit approximate, reference. The azide group in this compound is expected to slightly increase polarity compared to the methyl group in the parent compound.

A product information sheet for 2'-Hydroxyacetophenone indicates its solubility in several organic solvents.[6]

| Solvent | Solubility (approx. mg/mL) |

| Ethanol | 11 |

| DMSO | 20 |

| Dimethyl formamide (DMF) | 16 |

Note: This data is for 2'-Hydroxyacetophenone and should be used as an estimation only for this compound.

V. Conclusion

The solubility of this compound is a crucial parameter for its effective use in research and development. Although specific quantitative data is not currently available in the public domain, this guide provides a robust experimental framework for its determination. The qualitative predictions and the solubility data of the parent compound, 2'-Hydroxyacetophenone, suggest that polar organic solvents are likely to be effective in dissolving this compound. Researchers are encouraged to perform the described experimental protocols to obtain precise solubility data for their specific applications.

References

Methodological & Application

Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), or "caging" groups, are essential tools in chemical biology and drug development, enabling the precise spatial and temporal control of bioactive molecules. The 2-hydroxyphenacyl (oHP) scaffold has emerged as a promising photoremovable protecting group for carboxylates and sulfonates, releasing the protected substrate upon irradiation. This document provides detailed application notes and protocols for the use of a novel derivative, 2-Azido-1-(2-hydroxyphenyl)ethanone , as a photolabile protecting group.

While direct literature on this specific azide derivative is emerging, its application is proposed based on the well-documented photochemistry of the parent 2-hydroxyphenacyl (oHP) and the closely related 4-hydroxyphenacyl (pHP) protecting groups. The introduction of the azido group offers a versatile handle for further chemical modifications, such as click chemistry, thereby expanding its potential applications in bioconjugation and targeted drug delivery.

These notes provide a proposed synthesis for this compound, protocols for its attachment to and cleavage from a model carboxylic acid, and a summary of the photochemical properties of analogous compounds to serve as a benchmark for experimental design.

Data Presentation: Photochemical Properties of Analogous Hydroxyphenacyl Protecting Groups

The following tables summarize the key photochemical parameters for the parent 2-hydroxyphenacyl (oHP) and the isomeric 4-hydroxyphenacyl (pHP) protecting groups to provide a comparative basis for the application of the 2-azido derivative.

Table 1: Quantum Yields of Disappearance for Hydroxyphenacyl Esters

| Protecting Group | Substrate | Solvent System | Quantum Yield (Φ) | Citation |

| 2-Hydroxyphenacyl (oHP) | Benzoate | H₂O/CH₃CN (1:1) | Value not specified | [1] |

| 2-Hydroxyphenacyl (oHP) | Acetate | H₂O/CH₃CN (7:3) | Value not specified | [1] |

| 2-Hydroxyphenacyl (oHP) | Methanesulfonate | H₂O/CH₃CN (1:1) | Value not specified | [1] |

| 4-Hydroxyphenacyl (pHP) | Phosphate Esters | 300-350 nm | 0.38 ± 0.04 | [2] |

| 4-Hydroxyphenacyl (pHP) | GABA | Unbuffered H₂O | Varies with substituent | [3] |

| 4-Hydroxyphenacyl (pHP) | GABA | Buffered CH₃CN/H₂O | Varies with pH and substituent | [3] |

Table 2: Excited State Properties of Hydroxyphenacyl Protecting Groups

| Protecting Group | Property | Value | Solvent/Conditions | Citation |

| 2-Hydroxyphenacyl (oHP) | Reactive State | Triplet State | - | [1][4] |

| 2-Hydroxyphenacyl (oHP) | Triplet State Lifetime (τ) | ~1 ns or less | 95% H₂O/CH₃CN | [1] |

| 4-Hydroxyphenacyl (pHP) | Reactive State | Triplet State | Neutral pH | [5] |

| 4-Hydroxyphenacyl (pHP) | Reactive State | Singlet State | Basic pH (deprotonated) | [5] |

| 4-Hydroxyphenacyl (pHP) | Rate of Release | ~10⁷ s⁻¹ | - | [2] |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This two-step protocol is based on established methods for the synthesis of α-azido ketones.

Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

-

Materials: 2'-Hydroxyacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid, Acetonitrile.

-

Procedure:

-

Dissolve 1.0 equivalent of 2'-hydroxyacetophenone in acetonitrile in a round-bottom flask.

-

Add 1.5 equivalents of p-toluenesulfonic acid and 1.4 equivalents of N-bromosuccinimide to the stirred mixture.

-

Heat the solution to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be used in the next step, or purified by column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 2-Bromo-1-(2-hydroxyphenyl)ethanone, Sodium Azide (NaN₃), Acetonitrile, Water.

-

Procedure:

-

To the cooled reaction mixture from Step 1, add 3.0 equivalents of sodium azide.

-

Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Quench the reaction by adding ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Protocol 2: Protection ("Caging") of a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with the this compound protecting group.

-

Materials: Carboxylic acid of interest, this compound, a suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), a suitable solvent (e.g., Acetone or Acetonitrile).

-

Procedure:

-

Dissolve 1.0 equivalent of the carboxylic acid in the chosen solvent.

-

Add 1.0 equivalent of the base to the solution.

-

Add 1.0 equivalent of this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter off any precipitated salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting "caged" ester by column chromatography.

-

Protocol 3: Photolytic Deprotection ("Uncaging")

This protocol outlines the general procedure for the light-induced release of the protected substrate.

-

Materials: Caged substrate, appropriate buffered solvent (e.g., phosphate buffer in an aqueous/organic co-solvent mixture to ensure solubility).

-

Apparatus: A suitable light source with a wavelength output in the near-UV range (e.g., a mercury lamp with appropriate filters or a laser emitting at ~350-370 nm). The 2-hydroxyphenacyl moiety absorbs below 370 nm[1][4].

-

Procedure:

-

Prepare a solution of the caged compound in the chosen buffered solvent. The concentration should be optimized based on the extinction coefficient of the compound and the path length of the irradiation vessel.

-

Transfer the solution to a quartz cuvette or other UV-transparent reaction vessel.

-

Irradiate the sample with the light source. The duration of irradiation will depend on the light intensity, quantum yield of the caged compound, and the desired extent of uncaging.

-

Monitor the progress of the deprotection reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by observing the disappearance of the starting material and the appearance of the released substrate.

-

Visualizations

References

- 1. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyphenacyl ester: a new photoremovable protecting group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile bifunctional molecule. Its azide group allows for facile modification via "click chemistry," while the hydroxyphenyl moiety can be exploited for further chemical transformations or as a photo-cleavable linker. These properties make it a valuable tool in chemical biology, drug discovery, and materials science for applications such as bioconjugation, target identification, and the development of novel delivery systems.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2'-Hydroxyacetophenone. The first step involves the alpha-bromination of the ketone, followed by nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-Hydroxyacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (ACN)

-

Sodium azide (NaN3)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alpha-Bromination:

-

To a solution of 2'-Hydroxyacetophenone (1.0 eq) in acetonitrile, add p-Toluenesulfonic acid (1.5 eq) and N-Bromosuccinimide (1.4 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.

-

-

Azidation:

-

To the cooled reaction mixture containing the alpha-bromo intermediate, add sodium azide (3.0 eq).

-

Stir the mixture at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

-

Expected Data:

The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Property | Expected Value |

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 5.0 (s, 1H, OH), 4.5 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195 (C=O), 160 (C-OH), 135-118 (Ar-C), 55 (CH₂-N₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2100 (N₃), ~1680 (C=O) |

| Mass Spec (ESI-MS) | m/z: 178.06 [M+H]⁺ |

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing target.

Experimental Protocol: CuAAC Ligation to an Alkyne-Modified Peptide

Materials:

-

This compound

-

Alkyne-modified peptide (e.g., Propargylglycine-containing peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of the alkyne-modified peptide in deionized water.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

PBS buffer (to a final volume of 100 µL)

-

Alkyne-modified peptide (to a final concentration of 100 µM)

-

This compound (to a final concentration of 200 µM)

-

THPTA (to a final concentration of 500 µM)

-

CuSO₄·5H₂O (to a final concentration of 100 µM)

-

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour.

-

-

Analysis:

-

The reaction progress and formation of the triazole-linked product can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Representative Quantitative Data for CuAAC Reaction:

| Parameter | Value |

| Reactant Concentrations | |

| Azide Compound | 200 µM |

| Alkyne Peptide | 100 µM |

| Catalyst Concentrations | |

| CuSO₄ | 100 µM |

| Sodium Ascorbate | 5 mM |

| THPTA | 500 µM |

| Reaction Conditions | |

| Temperature | Room Temperature (25°C) |

| Time | 1 hour |

| Expected Yield | > 90% |

Visualizations

Synthesis Workflow

Caption: Synthetic scheme for this compound.

Click Chemistry Experimental Workflow

Caption: Workflow for CuAAC using this compound.

References

Application Notes and Protocols for the Derivatization of 2-Azido-1-(2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile building block for various applications, particularly in drug discovery and bioconjugation. The protocols detailed below are based on established chemical principles and published methodologies for analogous compounds.

Introduction

This compound is an organic compound featuring an azide group, which makes it an ideal substrate for bioorthogonal "click chemistry" reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific formation of stable 1,2,3-triazole linkages. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular libraries for drug screening and the development of targeted therapeutics. The presence of a hydroxyl group on the phenyl ring offers a potential site for further functionalization or can influence the biological activity of the resulting triazole derivatives.

Triazoles, the primary products of the derivatization of this compound, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][5]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 2'-hydroxyacetophenone. The first step involves the bromination of the acetyl group, followed by the substitution of the bromine with an azide group.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

This protocol is adapted from established methods for the bromination of acetophenones.[6][7][8]

Materials:

-

2'-Hydroxyacetophenone

-

Potassium bromide (KBr)

-

30% Hydrogen peroxide (H₂O₂)

-

Vanadium(V) complex (e.g., Vanadyl acetylacetonate)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottomed flask (50 mL)

-

Ice bath

Procedure:

-

In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (10 mmol).

-

Dissolve potassium bromide (40 mmol) in 20 mL of deionized water and add it to the flask. Stir the mixture at room temperature.

-

Slowly add 30% hydrogen peroxide (4 mmol) to the reaction mixture.

-

Add the Vanadium(V) complex (0.01 mmol) and 70% perchloric acid (4 mmol) to the flask.

-

Cool the reaction mixture to 0°C using an ice bath and continue stirring for 10 minutes.

-

While maintaining stirring, add an additional portion of 70% perchloric acid (4 mmol) every 10 minutes for a total of three additions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Further purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the nucleophilic substitution of the bromo-intermediate with sodium azide, a common method for the synthesis of organic azides.[9]

Materials:

-

2-Bromo-1-(2-hydroxyphenyl)ethanone

-

Sodium azide (NaN₃)

-

Acetonitrile

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottomed flask

Procedure:

-

Dissolve 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv.) in acetonitrile in a round-bottomed flask.

-

To the stirred mixture, add sodium azide (3.0 equiv.).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding ice-cold water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the starting material and the intermediate. Expected data for the final product are inferred from similar compounds.[10][11][12]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected IR Peaks (cm⁻¹) |

| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | 136.15 | Colorless to light yellow liquid | ~3300-3000 (O-H), ~1680 (C=O) |

| 2-Bromo-1-(2-hydroxyphenyl)ethanone | C₈H₇BrO₂ | 215.04 | Crystalline solid | ~3300-3000 (O-H), ~1680 (C=O), ~600-500 (C-Br) |

| This compound | C₈H₇N₃O₂ | 177.16 | Expected to be a solid or oil | ~3300-3000 (O-H), ~2100 (N₃ stretch), ~1680 (C=O) |

Application: Derivatization via Click Chemistry for Drug Discovery

The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a library of 1,2,3-triazole derivatives. These derivatives can then be screened for various biological activities.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction which can be adapted for specific alkynes and target applications.[13][14][15]

Materials:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and t-butanol, or DMSO)

-

Nitrogen or Argon gas source

Procedure:

-

In a reaction vial, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system.

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

Prepare an aqueous solution of copper(II) sulfate (e.g., 0.1 M).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Add the sodium ascorbate solution (0.1-0.2 equiv.) to the reaction mixture, followed by the copper(II) sulfate solution (0.01-0.05 equiv.).

-

Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or precipitation, followed by purification using column chromatography.

Application: Bioconjugation

The azide functionality of this compound allows for its conjugation to biomolecules that have been modified to contain an alkyne group. This is a powerful tool for labeling proteins, nucleic acids, and other biological macromolecules.

Potential Biological Activities of Derived Triazoles

The following table summarizes potential biological activities of 1,2,3-triazole derivatives, providing a rationale for screening libraries synthesized from this compound.

| Biological Activity | Description | Key Molecular Targets (Examples) |

| Antibacterial | Inhibition of bacterial growth or killing of bacteria. | Enzymes involved in cell wall synthesis, DNA gyrase. |

| Antifungal | Inhibition of fungal growth or killing of fungi. | Ergosterol biosynthesis pathway enzymes (e.g., lanosterol 14α-demethylase). |

| Anti-inflammatory | Reduction of inflammation. | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX). |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Kinases, tubulin, topoisomerases. |

Note: The specific activity and potency of a derivative will depend on the nature of the substituent introduced via the alkyne. High-throughput screening is necessary to identify lead compounds.

Conclusion

This compound is a valuable and versatile chemical tool. Its straightforward synthesis and reactivity in click chemistry reactions make it an ideal starting point for the generation of diverse chemical libraries for drug discovery and a useful reagent for bioconjugation applications. The protocols and information provided herein serve as a guide for researchers to explore the potential of this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tu-dresden.de [tu-dresden.de]

- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols: Catalytic Applications Involving 2-Hydroxyacetophenone in Heterocyclic Synthesis

Introduction

While direct catalytic applications of 2-Azido-1-(2-hydroxyphenyl)ethanone are not extensively documented in the current literature, its parent scaffold, 1-(2-hydroxyphenyl)ethanone (also known as 2'-hydroxyacetophenone), is a versatile and pivotal precursor in the catalytic synthesis of a wide array of biologically significant flavonoids, such as flavanones and chromones. These heterocyclic compounds are recognized for their broad pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for key catalytic systems that utilize 2'-hydroxyacetophenone or its derivatives for the synthesis of these important molecules.

Catalytic Synthesis of Flavanones

Flavanones are a major class of flavonoids, and their synthesis often proceeds through the intermediacy of 2'-hydroxychalcones, which are formed by the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with various aldehydes. The subsequent intramolecular cyclization of the chalcone is a key step that can be catalyzed by various methods.

Palladium(II)-Catalyzed Oxidative Cyclization for Flavanone Synthesis

A modern and efficient method for flavanone synthesis involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. This approach offers a divergent route to both flavones and flavanones from a common intermediate.

Experimental Protocol: Palladium-Catalyzed Synthesis of Flavanone (4a) [1][2]

-

Preparation of the 2'-Hydroxydihydrochalcone Intermediate (1a): The starting 2'-hydroxydihydrochalcone is typically prepared by the catalytic hydrogenation of the corresponding 2'-hydroxychalcone, which is synthesized from 2'-hydroxyacetophenone and a suitable benzaldehyde.

-

Reaction Setup: In a reaction vessel, combine the 2'-hydroxydihydrochalcone (1.0 equiv.), Pd(TFA)₂ (10 mol%), and Cu(OAc)₂ (1.0 equiv.) in DMSO (0.1 M).

-

Reaction Conditions: The mixture is stirred at 100 °C under an Argon atmosphere for 15 hours.

-

Work-up: After cooling, 2 N HCl (20 mL) and ethyl acetate (10 mL) are added, and the mixture is stirred at 100 °C for 24 hours.

-

Purification: The product is then extracted with an organic solvent, dried, and purified by column chromatography to yield the flavanone.

Quantitative Data for Palladium-Catalyzed Flavanone Synthesis [2]

| Product | R¹ | R² | R³ | R⁴ | Yield (%) |

| 4a | H | H | H | H | 79 |

| 4b | H | H | H | 4-F | 75 |

| 4c | H | H | H | 4-Cl | 78 |

| 4d | H | H | H | 4-OH | 55 |

| 4e | H | H | H | 4-OMe | 71 |

| 4f | H | H | H | 2-OMe | 65 |

| 4g | H | H | H | 3,4-diOMe | 76 |

| 4h | 4'-OMe | H | H | H | 68 |

Logical Workflow for Palladium-Catalyzed Flavanone Synthesis

Iodine-Mediated Oxidative Cyclization for Flavone Synthesis

A widely used and effective method for the synthesis of flavones (the oxidized counterpart of flavanones) from 2'-hydroxychalcones involves an oxidative cyclization reaction mediated by iodine in DMSO.

Experimental Protocol: Iodine-Mediated Synthesis of Flavones [3][4]

-

Chalcone Synthesis: The required 2'-hydroxychalcone is prepared via Claisen-Schmidt condensation of 2'-hydroxyacetophenone and a substituted aromatic aldehyde using a base like NaOH or KOH.

-

Reaction Setup: The synthesized chalcone is dissolved in dimethyl sulfoxide (DMSO).

-

Reaction Conditions: A catalytic amount of iodine (I₂) is added to the solution, and the mixture is refluxed. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water.

-

Purification: The precipitated solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then recrystallized to afford the pure flavone.

Quantitative Data for Iodine-Mediated Flavone Synthesis [3]

| Product | R | Yield (%) |

| 2A | H | 72 |

| 2B | 4-OH | 59 |

| 2C | 4-OCH₃ | 75 |

| 2D | 3,4-diOCH₃ | 78 |

| 2E | 4-F | 68 |

| 2F | 4-Cl | 74 |

| 2G | 4-Br | 68 |

Signaling Pathway for Iodine-Mediated Flavone Synthesis

Catalytic Synthesis of Chromones

Chromones, isomeric to flavones, are another important class of oxygen-containing heterocycles. Their synthesis can also be achieved from 2'-hydroxyacetophenone through different catalytic routes.

Microwave-Assisted Synthesis of Chroman-4-ones

Chroman-4-ones, the saturated analogs of chromones, can be efficiently synthesized from 2'-hydroxyacetophenones and aldehydes under microwave irradiation, which significantly reduces reaction times.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Pentylchroman-4-one (1b) [5]

-

Reaction Setup: To a solution of 2'-hydroxyacetophenone (8.31 mmol) in ethanol (0.4 M), add hexanal (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

-

Microwave Irradiation: The reaction mixture is heated by microwave irradiation at 160-170 °C for 1 hour.

-

Work-up: After cooling, the mixture is diluted with CH₂Cl₂ and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Purification: The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give the desired chroman-4-one.

Quantitative Data for Microwave-Assisted Chroman-4-one Synthesis [5]

| Product | Starting Acetophenone | Aldehyde | Yield (%) |

| 1b | 2'-hydroxyacetophenone | Hexanal | 55 |

| 1d | 3',5'-dimethyl-2'-hydroxyacetophenone | Hexanal | 17 |

Experimental Workflow for Microwave-Assisted Chroman-4-one Synthesis

The catalytic transformations of 2'-hydroxyacetophenone and its derivatives provide efficient and versatile routes to flavanones, flavones, and chromones. The protocols detailed herein highlight key methodologies, including palladium catalysis, iodine mediation, and microwave assistance, that are of significant interest to researchers in medicinal chemistry and drug development. These methods allow for the synthesis of a diverse library of flavonoid compounds for further biological evaluation.

References

- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. Synthesis of Flavones From 2-Hydroxy Acetophenone and Aromatic Aldehyde Derivatives by Conventional Methods and Green Chemistry Approach [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthetic protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile intermediate in medicinal chemistry. Due to the limited direct literature on this specific compound, the following information is based on established synthetic methodologies for related α-azido ketones and the known biological activities of 2-hydroxyacetophenone derivatives.

Introduction

This compound is a bifunctional molecule incorporating both a reactive azide group at the alpha-position to a ketone and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. The α-azido ketone moiety serves as a precursor for the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The 2-hydroxyacetophenone core is a known pharmacophore found in molecules with a range of biological activities, including antimicrobial, antioxidant, and receptor-modulating properties.

Potential Medicinal Chemistry Applications

The chemical architecture of this compound suggests several promising avenues for its application in drug discovery and development:

-